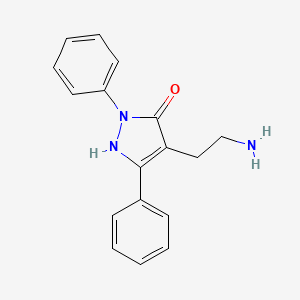
2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide, also known as PTB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Scientific Research Applications
Anticancer Activity
2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide has drawn attention due to its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. The compound’s mechanism of action involves interfering with key cellular pathways, making it a promising candidate for further investigation in cancer therapy .
Antimicrobial Properties
The compound exhibits antimicrobial activity against bacteria, fungi, and other pathogens. Its sulfur-containing moiety contributes to this effect by disrupting microbial membranes and interfering with essential cellular processes. Researchers have investigated its potential as an alternative to existing antimicrobial agents, especially in the context of drug-resistant strains .
Anti-inflammatory Potential
Inflammation plays a crucial role in various diseases. Preliminary studies suggest that 2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide may modulate inflammatory pathways. By targeting specific enzymes or receptors involved in inflammation, it could serve as a lead compound for developing anti-inflammatory drugs .
Neuroprotective Effects
Neurodegenerative disorders, such as Alzheimer’s and Parkinson’s diseases, are characterized by neuronal damage. Some studies indicate that this compound possesses neuroprotective properties. It may enhance neuronal survival, reduce oxidative stress, and mitigate neuroinflammation. Further investigations are needed to validate its potential in treating neurodegenerative conditions .
Antioxidant Activity
Oxidative stress contributes to aging and various diseases. 2-nitro-N-(5-(propylthio)-1,3,4-thiadiazol-2-yl)benzamide has demonstrated antioxidant effects by scavenging free radicals and protecting cellular components. Researchers are exploring its use as a natural antioxidant or as an adjunct therapy in oxidative stress-related disorders .
Agrochemical Applications
The compound’s unique structure and biological properties have piqued interest in agrochemical research. It may serve as a potential pesticide or fungicide due to its antimicrobial activity. Investigations into its safety, efficacy, and environmental impact are ongoing .
properties
IUPAC Name |
2-nitro-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3S2/c1-2-7-20-12-15-14-11(21-12)13-10(17)8-5-3-4-6-9(8)16(18)19/h3-6H,2,7H2,1H3,(H,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZFFLMERJRCPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-[[4-[4-[(5-ethoxycarbonyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]phenoxy]benzoyl]amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2643957.png)
![N-(5-chloro-2-methoxyphenyl)-2-((3-(2-methylallyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2643958.png)

![2,5-Dimethyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2643963.png)


![3-(1,3-benzodioxol-5-ylmethyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![2-{5-(benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B2643969.png)


![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2643976.png)
